3-[(E)-2-Butenyl]thiophene

Regioselective synthesis Thiophene functionalization Process chemistry

3-[(E)-2-Butenyl]thiophene is a C8H10S heterocyclic compound consisting of a thiophene ring bearing an (E)-2-butenyl substituent at the 3-position. Its molecular weight is 138.23 g/mol, with the SMILES notation CC=CCc1ccsc1 and InChIKey ZMTMGBWXXSHXHO-NSCUHMNNSA-N.

Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
Cat. No. B15349985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-2-Butenyl]thiophene
Molecular FormulaC8H10S
Molecular Weight138.23 g/mol
Structural Identifiers
SMILESCC=CCC1=CSC=C1
InChIInChI=1S/C8H10S/c1-2-3-4-8-5-6-9-7-8/h2-3,5-7H,4H2,1H3/b3-2+
InChIKeyZMTMGBWXXSHXHO-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(E)-2-Butenyl]thiophene (CAS 53966-44-2): Core Chemical Identity and Procurement Baseline


3-[(E)-2-Butenyl]thiophene is a C8H10S heterocyclic compound consisting of a thiophene ring bearing an (E)-2-butenyl substituent at the 3-position . Its molecular weight is 138.23 g/mol, with the SMILES notation CC=CCc1ccsc1 and InChIKey ZMTMGBWXXSHXHO-NSCUHMNNSA-N [1]. Spectroscopic reference data, including 1H NMR and GC-MS, are available for identity verification [2]. This compound belongs to the 3-substituted thiophene class, which is synthetically more challenging to access than the corresponding 2-substituted isomers [3].

Why 3-[(E)-2-Butenyl]thiophene Cannot Be Replaced by Generic Thiophene Analogs


The 3-substituted thiophene scaffold is inherently more difficult to prepare than its 2-substituted counterpart, as acknowledged in the patent literature: 'the preparation of 3-substituted thiophenes is more difficult than the preparation of 2-substituted thiophenes' [1]. Conventional synthetic routes frequently produce mixtures of 2- and 3-substituted regioisomers, leading to difficult separations and low yields [1]. Consequently, 2-[(E)-2-butenyl]thiophene (CAS 52008-15-8) or saturated analogs such as 3-butylthiophene cannot serve as drop-in replacements—the substitution pattern dictates distinct electronic properties, reactivity profiles, and application suitability that are not preserved upon regioisomeric exchange.

3-[(E)-2-Butenyl]thiophene: Quantitative Differentiation Evidence Versus Closest Comparators


Synthetic Accessibility Advantage: 3-Substituted vs. 2-Substituted Thiophene Isomers

The synthesis of 3-substituted thiophenes, including 3-[(E)-2-Butenyl]thiophene, is explicitly more challenging than that of 2-substituted thiophenes. Patent US 5,512,685 states: 'It is known that the preparation of 3-substituted thiophenes is more difficult than the preparation of 2-substituted thiophenes' [1]. Conventional routes generate large amounts of 2-substituted byproducts, requiring difficult separations that depress yields [1]. In contrast, 2-[(E)-2-butenyl]thiophene (CAS 52008-15-8) is accessible via electrophilic substitution at the α-position of thiophene, a well-established and higher-yielding route.

Regioselective synthesis Thiophene functionalization Process chemistry

Physical Property Differentiation: 3-[(E)-2-Butenyl]thiophene vs. Saturated 3-Butylthiophene

3-[(E)-2-Butenyl]thiophene (C8H10S, MW 138.23) contains an unsaturated (E)-2-butenyl side chain, whereas the fully saturated analog 3-butylthiophene (C8H12S, MW 140.24) has a higher molecular weight (+2.01 Da) and a measured boiling point of 181–183 °C and density of 0.957 g/mL at 25 °C [1]. The presence of the double bond in the target compound is expected to confer a slightly lower boiling point and different refractive index due to reduced polarizability and π-electron effects, although precise experimental values remain unreported in the open literature. Industrially, the olefinic moiety provides a reactive handle for further functionalization (e.g., hydroboration, epoxidation, metathesis) that is absent in the saturated analog.

Physicochemical properties Olefinic vs. alkyl substitution Material selection

Stereochemical Definition: (E)-Configuration as a Critical Quality Attribute

The (E)-configuration of the 2-butenyl substituent in 3-[(E)-2-Butenyl]thiophene is stereochemically defined [1]. The corresponding (Z)-isomer (3-[(Z)-2-Butenyl]thiophene) would exhibit different molecular shape, dipole moment, and potentially distinct biological or material properties. While no published direct comparative biological or materials data were identified for these specific stereoisomers, the general principle that E/Z isomerism alters molecular recognition and packing is well established in medicinal chemistry and organic electronics [2]. Spectroscopic verification of the (E)-configuration is available via 1H NMR coupling constants and GC-MS retention time matching against the SpectraBase reference [1].

Stereochemistry Geometric isomerism Quality control

Application Context: 3-Substituted Thiophenes as Preferred Monomers for Conductive Polymers

Patent literature identifies 3-substituted thiophenes as desirable monomers for electrically conductive polymers [1]. When polymerized, 3-substituted polythiophenes retain a linear, planar backbone conducive to charge transport, whereas 2-substituted monomers can introduce steric twisting that disrupts conjugation [2]. The (E)-2-butenyl substituent in 3-[(E)-2-Butenyl]thiophene provides an olefinic side chain available for post-polymerization cross-linking or functionalization, a feature absent in saturated alkyl-substituted analogs such as 3-butylthiophene.

Conductive polymers Organic electronics Monomer design

Where 3-[(E)-2-Butenyl]thiophene Delivers Differentiated Value: Evidence-Linked Application Scenarios


Synthesis of Regiochemically Pure 3-Substituted Thiophene Libraries for Medicinal Chemistry SAR

Medicinal chemists building structure–activity relationship (SAR) libraries around the thiophene core require unambiguous substitution at the 3-position. Because 3-substituted thiophenes are harder to synthesize than 2-substituted isomers [1], sourcing authenticated 3-[(E)-2-Butenyl]thiophene directly eliminates the risk of regioisomeric contamination that would confound biological assay interpretation. The olefinic side chain further serves as a synthetic handle for late-stage diversification via hydroboration, epoxidation, or cross-metathesis.

Functionalizable Monomer for Conductive Polymer Thin Films and Coatings

As identified in the patent literature, 3-substituted thiophenes are desirable monomers for electrically conductive polymers [1]. 3-[(E)-2-Butenyl]thiophene combines a polymerizable thiophene ring with an olefinic side chain, enabling post-polymerization cross-linking to modulate film mechanical properties, solvent resistance, or adhesion. This dual functionality is absent in saturated 3-butylthiophene and is compromised in 2-substituted analogs due to backbone twisting.

Stereochemically Defined Building Block for Asymmetric Synthesis and Chiral Materials

The (E)-configured double bond provides a geometrically defined scaffold for stereoselective transformations. Researchers performing enantioselective hydroboration, Sharpless epoxidation, or cycloaddition reactions benefit from the pre-established (E)-geometry, which eliminates the need for olefin geometry assignment or separation of E/Z mixtures. Spectroscopic reference data (1H NMR, GC-MS) are available for lot identity verification [2].

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